molecular formula C16H14ClN3O2 B4185417 N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-methyl-3-furamide

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-methyl-3-furamide

Cat. No.: B4185417
M. Wt: 315.75 g/mol
InChI Key: DLDFMUMFOUMWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-methyl-3-furamide, also known as CPP-115, is a chemical compound that has gained significant attention in the field of neuroscience research. It is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the metabolism of GABA, a neurotransmitter in the brain. CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-methyl-3-furamide acts as a potent inhibitor of GABA transaminase, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This increased inhibitory tone is thought to underlie the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, leading to increased inhibitory tone. This increased inhibitory tone is thought to underlie the therapeutic effects of this compound in various neurological disorders. Additionally, this compound has been shown to have minimal effects on other neurotransmitters, such as dopamine and serotonin, making it a potentially selective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-methyl-3-furamide is its potency and selectivity as a GABA transaminase inhibitor. This makes it a valuable tool for studying the role of GABA in various neurological disorders. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.

Future Directions

There are several potential future directions for research on N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-methyl-3-furamide. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. Additionally, there is interest in further understanding the biochemical and physiological effects of this compound, including its effects on GABA metabolism and neurotransmission. Finally, there is interest in developing more potent and selective GABA transaminase inhibitors, which may have even greater therapeutic potential.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, this compound has been shown to be effective in reducing seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-11-15(6-7-22-11)16(21)19-14-8-18-20(10-14)9-12-2-4-13(17)5-3-12/h2-8,10H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDFMUMFOUMWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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